Studies have shown cohumulone to exhibit antibacterial activity against various foodborne pathogens like Staphylococcus aureus and Escherichia coli []. Additionally, research suggests antifungal activity against Candida albicans, a common fungal pathogen [].
Cohumulone has demonstrated anti-inflammatory properties in cell and animal models []. It may suppress the production of inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases like arthritis and inflammatory bowel disease.
Studies have explored the potential anti-cancer properties of cohumulone. Research suggests it may induce cell death in various cancer cell lines and inhibit cancer cell proliferation []. However, further investigation is needed to understand its mechanisms and potential applications in cancer treatment.
Preliminary research suggests cohumulone might possess other beneficial properties, including antioxidant and neuroprotective effects. However, these areas require further exploration to establish their validity and potential applications.
While cohumulone generally exhibits good safety profiles in preclinical studies, further research is needed to comprehensively assess its safety and potential side effects in humans []. Additionally, research is ongoing to understand the mechanisms underlying its various biological activities and explore its potential for drug development and other therapeutic applications.
Cohumulone has a complex molecular structure with 20 carbon atoms, 28 hydrogen atoms, and 5 oxygen atoms (C20H28O5) []. It contains a prenyl group (a five-carbon chain) and a prenylflavanone core structure, common among hop alpha acids [].
Cohumulone differs slightly in structure from other alpha acids like humulone and adhumulone. These subtle variations influence how they convert to iso-alpha acids during wort boiling, potentially affecting the bitterness profile [].
Cohumulone (alpha acid) --> Iso-cohumulone (iso-alpha acid)
When hops oxidize, alpha acids like cohumulone degrade, forming compounds like isobutryic acid, which contributes an unpleasant, cheesy aroma to beer [].
Currently, there is no scientific literature readily available on the specific synthesis of cohumulone.